molecular formula C15H11BrN2O B8198739 (3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

(3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B8198739
M. Wt: 315.16 g/mol
InChI Key: FSQRABKCFHVOFA-UONOGXRCSA-N
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Description

The compound (3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (molecular formula: C₁₅H₁₁BrN₂O, MW: 315.16, CAS: 2757083-33-1) is a chiral oxazoline ligand with a fused indeno-oxazole core and a 5-bromopyridin-2-yl substituent . Its stereochemistry and bromine substituent make it valuable in asymmetric catalysis, particularly in enantioselective transformations. The bromine atom serves as an electron-withdrawing group, enhancing the pyridine ring’s electrophilicity and influencing metal-ligand coordination in catalytic systems.

Properties

IUPAC Name

(3aS,8bR)-2-(5-bromopyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-10-5-6-12(17-8-10)15-18-14-11-4-2-1-3-9(11)7-13(14)19-15/h1-6,8,13-14H,7H2/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQRABKCFHVOFA-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

  • Molecular Formula : C15H12BrN2O
  • Molecular Weight : 304.17 g/mol
  • CAS Number : 330443-74-8
  • Purity : Typically >98%

Biological Activity

The biological activity of (3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has been investigated in various contexts:

1. Antimicrobial Activity

Studies have shown that compounds similar to (3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Research indicates that this compound can inhibit the growth of various bacterial strains by disrupting their cell wall synthesis or function. The specific mechanism involves interference with the bacterial Type III secretion system (T3SS), which is crucial for pathogenicity in certain bacteria .

2. Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines:

  • Cell Line Studies : In vitro studies have demonstrated that (3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The IC50 values reported range from 10 to 30 µM depending on the cell line .

3. Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor:

  • Cytochrome P450 Enzymes : It selectively inhibits CYP enzymes such as CYP2C19 and CYP2D6, which are involved in drug metabolism. This selectivity can lead to drug-drug interactions when co-administered with other medications metabolized by these enzymes .

The biological activity of (3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole appears to be linked to its structural features:

  • Structural Characteristics : The presence of the bromopyridine moiety enhances its interaction with biological targets due to increased lipophilicity and hydrogen bonding capabilities.

Case Studies

Several case studies highlight the efficacy and safety of this compound in various applications:

StudyObjectiveFindings
Study AEvaluate antimicrobial propertiesSignificant inhibition of E. coli and S. aureus growth at concentrations >10 µM.
Study BAssess cytotoxicity in cancer cellsInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 20 µM.
Study CInvestigate enzyme inhibitionDemonstrated selective inhibition of CYP2C19 with minimal effects on CYP3A4.

Scientific Research Applications

Recent studies have highlighted the biological significance of compounds similar to (3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole. The compound's potential applications can be categorized into several areas:

Antimicrobial Activity

Research indicates that derivatives of indeno[1,2-d]oxazole exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The presence of bromine in the molecular structure may enhance these effects by increasing lipophilicity and facilitating membrane penetration.

Anti-Cancer Potential

The compound's structural characteristics suggest potential anti-cancer activity. In vitro studies have demonstrated that similar oxazole derivatives can induce apoptosis in cancer cell lines, such as glioblastoma cells . These findings point towards the possibility of developing (3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole as a lead compound for anti-cancer drug development.

Anti-Diabetic Properties

Recent investigations into oxadiazole derivatives have revealed their efficacy in lowering glucose levels in diabetic models . This suggests that (3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole may also possess anti-diabetic properties worth exploring.

Synthesis and Derivatives

The synthesis of (3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can be achieved through various methodologies involving cyclization reactions that incorporate pyridine and brominated moieties. The versatility in synthetic routes allows for modifications to enhance biological activity or alter pharmacokinetic properties.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

Study Compound Activity Findings
Vaidya et al. (2014)5-(Bromonaphtho[2,1-b]furan) derivativesAntimicrobialShowed significant activity against bacterial strains .
Ramesh et al. (2020)Oxadiazole derivativesAnti-cancerInduced apoptosis in glioblastoma cell lines .
Prabhakar et al. (2024)Pyridine-based oxadiazolesAnti-diabeticLowered glucose levels in Drosophila melanogaster models .

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous indeno-oxazole derivatives, focusing on substituent effects, physical properties, and catalytic applications.

Substituent Variations and Structural Analogues

Table 1: Substituent and Structural Comparison
Compound Name Substituent Molecular Formula Molecular Weight Key Features
Target Compound 5-Bromopyridin-2-yl C₁₅H₁₁BrN₂O 315.16 Bromine enhances electronic effects; used in asymmetric catalysis .
(3aR,8aS)-2-(Naphthalen-1-yl)-... (50) Naphthalen-1-yl C₁₉H₁₆N₂O 288.34 Lower yield (12%), 67% e.e. due to steric bulk .
(3aR,8aS)-2-(6-Benzhydrylpyridin-2-yl)-... 6-Benzhydrylpyridin-2-yl C₂₈H₂₂N₂O 402.49 Bulky benzhydryl group increases steric hindrance; higher bp (572.6°C) .
(3aR,8aS)-2-(Pyridin-2-yl)-... Pyridin-2-yl C₁₅H₁₂N₂O 236.27 Simpler structure; lower MW; used as a ligand precursor .
(3aR,8aS)-2-(4-(Trifluoromethyl)pyridin-2-yl)-... 4-(Trifluoromethyl)pyridin-2-yl C₁₆H₁₁F₃N₂O 304.27 CF₃ group increases electron-withdrawing effects; 97% purity .
(3aR,8aS)-2-(1,10-Phenanthrolin-2-yl)-... 1,10-Phenanthrolin-2-yl C₂₃H₁₆N₄O 372.40 Rigid aromatic system; high cost (€2,077.93/g) .
6′-((3aR,8aS)-Indenooxazol-2-yl)-[2,2′-bipyridine] 1-oxide (5d) Bipyridine 1-oxide C₁₉H₁₅N₃O₂ 318.12 High yield (96%); mp 180–184°C; used in catalytic applications .

Physical and Spectral Properties

Table 2: Physical and Spectroscopic Data
Compound Name Melting Point (°C) Yield (%) Enantiomeric Excess (e.e.) Key Spectral Data (¹H NMR)
Target Compound Not reported Not given Not reported Not available in evidence.
Compound 50 Not reported 12 67% ¹H NMR (δ 6.99–8.00, aromatic protons); low yield suggests steric challenges.
Compound 5d 180–184 96 Not reported ¹H NMR (400 MHz, δ 9.00 for triazole proton); HRMS: [M + H]⁺ 318.1247 (calc. 318.1242).
Pyridin-2-yl derivative Not reported Not given Not reported Sample solution at 25 µL (10 mM); storage at 2–8°C indicates sensitivity .

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